2-Azabicyclo[2.2.1]heptane-6-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-azabicyclo[2.2.1]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(10)5-1-4-2-6(5)8-3-4/h4-6,8H,1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSNSVVXHYJPHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C(=O)O)NC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.1]heptane-6-carboxylic acid typically involves the use of cyclopentenes as starting materials. A palladium-catalyzed 1,2-aminoacyloxylation reaction is one of the methods used to synthesize oxygenated derivatives of this compound . The reaction proceeds efficiently with a broad array of substrates, allowing for the creation of a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]heptane-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts for oxidation reactions and various reducing agents for reduction reactions . The conditions for these reactions vary depending on the desired outcome but often involve specific temperature and pH ranges to optimize the reaction efficiency .
Major Products Formed
Scientific Research Applications
2-Azabicyclo[2.2.1]heptane-6-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex bicyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]heptane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Variations
Table 1: Structural Comparison of 2-Azabicyclo[2.2.1]heptane-6-carboxylic Acid and Analogues
Physicochemical Properties
Research Implications and Commercial Availability
- Pharmaceutical Relevance : Derivatives like (1R,3S,4S)-2-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS 291775-59-2) are critical intermediates in antiviral drug synthesis .
- Commercial Suppliers: CymitQuimica and Santa Cruz Biotechnology offer hydrochloride salts (e.g., sc-341425) at prices ranging from $3,525/250 mg to $8,550/1 g .
Biological Activity
2-Azabicyclo[2.2.1]heptane-6-carboxylic acid is a bicyclic compound with significant potential in biological applications, particularly in medicinal chemistry. Its unique structure allows for various interactions with biological targets, making it a subject of interest in drug development and enzyme inhibition studies.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₁NO₂
- Molecular Weight : 141.17 g/mol
- Structural Features : The compound features a bicyclic structure that contributes to its reactivity and biological activity.
Table 1: Structural Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Bicyclic structure with carboxylic acid | Potential enzyme inhibitor |
| 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | Bicyclic structure with tert-butoxy group | Different stereochemistry affects reactivity |
| exo-2-(tert-butoxy)carbonyl)-2-azabicyclo[3.1.0]hexane | Similar bicyclic framework | Used in peptide synthesis |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves the cleavage of protective groups under acidic conditions, allowing the active amine group to engage with biological targets, potentially inhibiting enzyme activity or modulating receptor functions.
Research Findings
Recent studies have explored the compound's potential as a DPP-4 (dipeptidyl peptidase-4) inhibitor, which is relevant for treating hyperglycemia in diabetes management. The incorporation of the bicyclic moiety has shown promising results in enhancing the inhibitory activity against DPP-4 enzymes, leading to improved glycemic control in preclinical models .
Case Study: DPP-4 Inhibition
In a study focused on the design and synthesis of novel DPP-4 inhibitors, compounds derived from 2-Azabicyclo[2.2.1]heptane were evaluated for their efficacy in lowering blood glucose levels. Molecular modeling predicted strong binding affinities, and subsequent in vitro assays confirmed that these compounds effectively inhibited DPP-4 activity, showcasing their potential as therapeutic agents for diabetes management .
Potential Applications
The compound is being investigated for various applications, including:
- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
- Drug Development : As a scaffold for designing new pharmacological agents.
- Biological Research : Studying protein-ligand interactions and enzyme mechanisms.
Q & A
Q. Table 1. Synthetic Intermediates and Conditions
| Intermediate Type | Reaction Conditions | Yield Range (%) | Reference |
|---|---|---|---|
| β-Lactam precursor | Basic pH, 0–5°C | 45–60 | |
| Cr(III) complex | Aqueous ethanol, reflux | 70–85 | |
| Exo-cyclic amine | Anhydrous DCM, RT | 50–65 |
Which analytical techniques are most effective for confirming the structural and stereochemical integrity of this compound?
Answer:
A multi-technique approach is essential:
- NMR spectroscopy : ¹H NMR (δ 3.8–4.2 ppm for bridgehead protons) and ¹³C NMR map the bicyclic framework .
- Chiral HPLC : Cellulose-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol resolve enantiomers, validated against pharmacopeial standards .
- X-ray crystallography : Provides unambiguous stereochemical assignment, especially for novel derivatives .
- FTIR spectroscopy : Identifies carboxylic acid C=O (~1700 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
Q. Table 2. Analytical Parameters for Structural Characterization
| Technique | Key Parameters | Application Example | Reference |
|---|---|---|---|
| ¹H NMR | δ 3.8–4.2 (bridgehead H) | Bicyclic proton assignment | |
| Chiral HPLC | Cellulose column, hexane/IPA | Enantiomeric excess | |
| HRMS | m/z calculated vs. observed | Molecular ion confirmation |
How can researchers optimize the enantiomeric purity of this compound during large-scale synthesis?
Answer:
Strategies include:
- Asymmetric catalysis : (R)-proline as a catalyst achieves >90% enantiomeric excess (ee) at 25°C .
- Kinetic resolution : Lipase PS preferentially hydrolyzes undesired enantiomers at pH 7.0 .
- Simulated Moving Bed (SMB) chromatography : Chiral stationary phases (e.g., Chiralpak AD) yield >99% ee but require solvent optimization .
- Crystallization : Low temperatures (-20°C) and aqueous ethanol enhance crystal lattice formation of the desired enantiomer .
Q. Table 3. Optimization Strategies for Enantiomeric Purity
| Strategy | Conditions | ee Achieved | Reference |
|---|---|---|---|
| Asymmetric catalysis | (R)-proline, 25°C | >90% | |
| Kinetic resolution | Lipase PS, pH 7.0 | 85–92% | |
| SMB chromatography | Chiralcel OD-H, hexane/EtOH | >99% |
What methodological considerations are critical when reconciling discrepancies in biological activity data among studies on derivatives of this compound?
Answer:
Key factors include:
- Compound purity : Use HPLC with pharmacopeial standards (e.g., 6-Aminopenicillanic Acid, CAS 551-16-6) to ensure >95% purity .
- Assay standardization : Maintain pH 7.4, 37°C incubation, and ≤1% DMSO to mimic physiological conditions .
- Stereochemical validation : Circular dichroism (CD) spectroscopy detects enantiomeric impurities that alter receptor binding .
- Collaborative studies : Inter-laboratory protocols with identical compound batches reduce variability .
Q. Table 4. Sources of Data Variability and Mitigation
| Source of Variability | Mitigation Strategy | Reference |
|---|---|---|
| Compound purity | HPLC with EP reference standards | |
| Stereochemical variance | Chiral chromatography and CD spectroscopy | |
| Assay conditions | Standardized pH, temperature, and solvents |
How is the purity of this compound assessed in accordance with pharmacopeial standards?
Answer:
- HPLC : Compare retention times with European Pharmacopoeia (EP) standards like L-Amoxicillin (CAS 26889-93-0) .
- Mass spectrometry : HRMS confirms molecular weight (e.g., C7H12ClNO2 for hydrochloride salt, MW 177.63) .
- Impurity profiling : Detect dimeric impurities (e.g., 6-APA dimer, MW 432.51) via gradient elution methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
